molecular formula C15H15BrO3 B7872111 (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol

Cat. No.: B7872111
M. Wt: 323.18 g/mol
InChI Key: BKPQEPUVXRDKJO-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol is an organic compound that features a bromophenyl group and a dimethoxyphenyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol involves the reaction of 3-bromobenzaldehyde with 2,4-dimethoxybenzyl alcohol in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an ethanol solvent under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: The major products are the corresponding ketone or aldehyde derivatives.

    Reduction: The major product is the phenyl derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action for (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromophenyl and dimethoxyphenyl groups can interact with the active sites of enzymes or receptors, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol is unique due to the presence of both bromine and methoxy groups, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications. The specific arrangement of these groups can lead to unique interactions with biological targets and materials.

Properties

IUPAC Name

(3-bromophenyl)-(2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-12-6-7-13(14(9-12)19-2)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPQEPUVXRDKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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